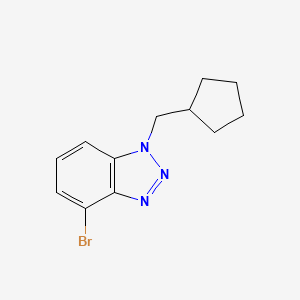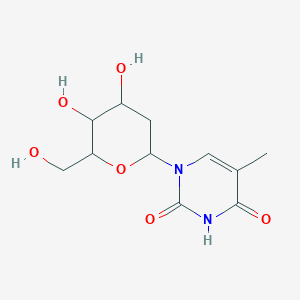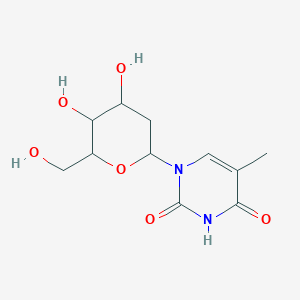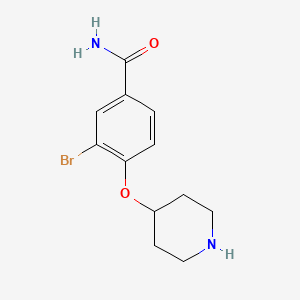
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an iodo-substituted propyl group, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate 1-iodo-2-(m-tolyl)propan-2-ol.
Reaction with tert-Butyl Chloroformate: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the desired carbamate.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the reactions with precise control over temperature and reaction time.
Automation: Employing automated systems for the addition of reagents and monitoring of reaction conditions.
Purification: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of bioactive molecules.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate involves:
Molecular Targets: The compound interacts with specific enzymes or proteins, leading to inhibition or modification of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-((1-iodo-2-(p-tolyl)propan-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((1-bromo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((1-chloro-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodo group, which makes it highly reactive in substitution reactions
Propiedades
Fórmula molecular |
C17H26INO3 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[1-iodo-2-(3-methylphenyl)propan-2-yl]oxyethyl]carbamate |
InChI |
InChI=1S/C17H26INO3/c1-13-7-6-8-14(11-13)17(5,12-18)21-10-9-19-15(20)22-16(2,3)4/h6-8,11H,9-10,12H2,1-5H3,(H,19,20) |
Clave InChI |
AWSZTGJPJNDWLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)






